molecular formula C17H21FN4OS B2863404 N-cyclopentyl-4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1209968-90-0

N-cyclopentyl-4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide

Cat. No. B2863404
CAS RN: 1209968-90-0
M. Wt: 348.44
InChI Key: DKCJDZVOTXJKPK-UHFFFAOYSA-N
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Description

“N-cyclopentyl-4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a cyclopentyl group, a benzothiazole ring, a piperazine ring, and a carboxamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through coupling reactions . For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediates can then be treated with appropriate reagents to yield the final derivatives .


Molecular Structure Analysis

The benzothiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton and the calculated π-electron density can provide information about potential sites for electrophilic and nucleophilic substitution .

Scientific Research Applications

Anti-Tubercular Agent

This compound has been explored for its potential as an anti-tubercular agent . Research indicates that derivatives of this compound can exhibit significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC) that are promising for the development of new anti-TB drugs . This is particularly important as tuberculosis remains a major cause of death globally, and resistance to existing medications is a growing concern.

Antibacterial Activity

Benzothiazole derivatives, including this compound, have shown antibacterial activity . They work by inhibiting various bacterial enzymes and proteins, such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival . This broad-spectrum activity makes it a valuable candidate for developing new antibiotics to combat antimicrobial resistance.

Antimicrobial Resistance Research

The rise of antimicrobial resistance (AMR) is a critical global health issue. N-cyclopentyl-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide can be used in research to understand the mechanisms of AMR and to develop strategies to overcome it. Its effectiveness against multidrug-resistant strains can provide insights into the design of novel antimicrobial agents .

Molecular Docking Studies

In silico molecular docking studies can utilize this compound to predict its binding affinities and interactions with various biological targets. This application is crucial in drug discovery and development, helping to identify potential lead compounds with high efficacy and low toxicity .

Cytotoxicity Evaluation

The compound’s derivatives have been evaluated for their cytotoxicity on human cells, such as HEK-293 (human embryonic kidney) cells. This research is essential to ensure that potential new drugs are not toxic to humans and have a favorable safety profile .

Structure-Activity Relationship (SAR) Studies

SAR studies involving this compound can help in understanding the relationship between the chemical structure of a molecule and its biological activity. This is a fundamental aspect of medicinal chemistry that aids in optimizing the efficacy and reducing the side effects of drugs .

Mechanism of Action

Target of Action

The compound N-cyclopentyl-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is primarily targeted against Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a major global health concern.

Mode of Action

It is known to exhibit significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM . This suggests that the compound interacts with its target in a way that inhibits the growth or survival of the bacteria.

Biochemical Pathways

Given its anti-tubercular activity, it is likely that it interferes with essential biochemical pathways in mycobacterium tuberculosis, leading to inhibition of bacterial growth or survival .

Result of Action

The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis H37Ra growth or survival . This is evidenced by its IC 50 values, which measure the concentration of the compound required to inhibit 50% of bacterial growth.

properties

IUPAC Name

N-cyclopentyl-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4OS/c18-12-5-6-14-15(11-12)24-17(20-14)22-9-7-21(8-10-22)16(23)19-13-3-1-2-4-13/h5-6,11,13H,1-4,7-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCJDZVOTXJKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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